molecular formula C18H11BrN2O4 B13945902 Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate

Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate

Cat. No.: B13945902
M. Wt: 399.2 g/mol
InChI Key: LDKSWYVNXPQUIL-UHFFFAOYSA-N
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Description

Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a bromine atom, a benzofuran ring, and a pyrimidine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further brominated and esterified to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and reagents that are easily recyclable and environmentally friendly is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: This compound shares the bromine and ester functional groups but lacks the benzofuran and pyrimidine rings.

    Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: This compound has a similar structure but contains a sulfur atom instead of a nitrogen atom in the ring system.

Uniqueness

Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H11BrN2O4

Molecular Weight

399.2 g/mol

IUPAC Name

methyl 3-(8-bromo-4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate

InChI

InChI=1S/C18H11BrN2O4/c1-24-18(23)10-4-2-3-9(7-10)16-20-14-12-8-11(19)5-6-13(12)25-15(14)17(22)21-16/h2-8H,1H3,(H,20,21,22)

InChI Key

LDKSWYVNXPQUIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Br

Origin of Product

United States

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